molecular formula C11H10Cl2O B12653840 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane CAS No. 89544-48-9

2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane

Cat. No.: B12653840
CAS No.: 89544-48-9
M. Wt: 229.10 g/mol
InChI Key: MXTPNUNSCNGUFB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane typically involves the reaction of 2,4-dichlorophenylpropenyl alcohol with an oxidizing agent. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Diols: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Epoxides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites in proteins and DNA, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)oxirane: Lacks the propenyl group.

    2-(2,4-Dichlorophenyl)-2-methyl-oxirane: Contains a methyl group instead of a propenyl group.

    2-(2,4-Dichlorophenyl)-2-ethyl-oxirane: Contains an ethyl group instead of a propenyl group.

Uniqueness

2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane is unique due to the presence of both the dichlorophenyl and propenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89544-48-9

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-prop-2-enyloxirane

InChI

InChI=1S/C11H10Cl2O/c1-2-5-11(7-14-11)9-4-3-8(12)6-10(9)13/h2-4,6H,1,5,7H2

InChI Key

MXTPNUNSCNGUFB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CO1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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